molecular formula C14H27BrO2 B3056559 Ethyl 12-bromododecanoate CAS No. 72338-48-8

Ethyl 12-bromododecanoate

Cat. No. B3056559
M. Wt: 307.27 g/mol
InChI Key: DYFVMVODIGRODW-UHFFFAOYSA-N
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Patent
US08816107B2

Procedure details

In a 100 mL two-neck flask with a reflux condenser and magnetic anchor, under a static head of nitrogen, ethyl 12-hydroxydodecanoate (1.65 g, 6.7 mmol) is dissolved in dichloromethane (20 mL). PPh3 (1.93 g, 7.4 mmol) and NBS (1.6 g, 7.0 mmol) are added. The mixture is left stirring under reflux conditions for 24 hours. It is concentrated in the Rotavapor and the product is purified with column chromatography on silica gel with an eluant mixture of petroleum ether/ethyl acetate 5/1. 1.92 g (yield=92%) of ethyl 12-bromododecanoate are isolated as a light yellowish oil.
Name
ethyl 12-hydroxydodecanoate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C(=O)N([Br:44])C(=O)C1>ClCCl>[Br:44][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
ethyl 12-hydroxydodecanoate
Quantity
1.65 g
Type
reactant
Smiles
OCCCCCCCCCCCC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
stirring under reflux conditions for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated in the Rotavapor
CUSTOM
Type
CUSTOM
Details
the product is purified with column chromatography on silica gel with an eluant mixture of petroleum ether/ethyl acetate 5/1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrCCCCCCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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